molecular formula C22H18ClN3O2S2 B2999724 2-((4-chlorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 922897-51-6

2-((4-chlorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2999724
CAS RN: 922897-51-6
M. Wt: 455.98
InChI Key: ZWVSILBHCDYLFR-UHFFFAOYSA-N
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Description

The compound “2-((4-chlorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide” is a complex organic molecule. It contains several functional groups including a thioether (R-S-R’), an amide (CONR2), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a pyridine ring (a six-membered ring containing nitrogen). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (thiazole and pyridine) would contribute to the compound’s stability. The electron-withdrawing chloro group on the phenyl ring could potentially influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups (like the amide) could influence its solubility in different solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. Without specific information, it’s impossible to predict the exact mechanism of action for this compound .

Safety and Hazards

Without specific data, it’s hard to predict the exact safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use in organic synthesis or its biological activity. Further studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-28-18-5-2-6-19-21(18)25-22(30-19)26(13-15-4-3-11-24-12-15)20(27)14-29-17-9-7-16(23)8-10-17/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVSILBHCDYLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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